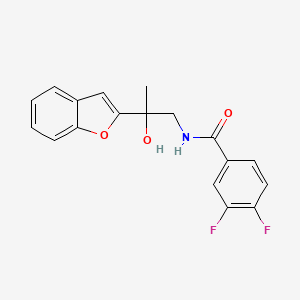

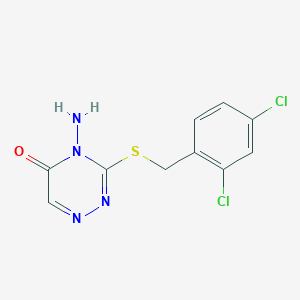

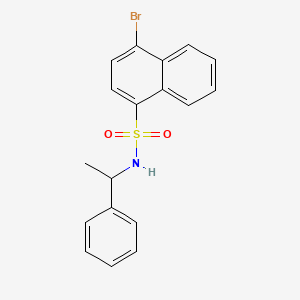

4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one, commonly referred to as DDTC, is an organic compound with a molecular formula of C10H8Cl2N4OS. It is a yellow crystalline powder that is used in various scientific research applications due to its unique properties. DDTC is known for its ability to chelate metal ions, making it a popular choice for researchers studying metal complexes.

Scientific Research Applications

Antimicrobial Activity

Some 1,2,4-triazole derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi . Although the specific compound was not tested, it’s possible that it could also exhibit antimicrobial properties due to its structural similarity.

Synthesis of Diverse Compounds

The compound can be chemically modified with different groups, leading to enhanced physical and chemical properties when incorporated into ionic salts . This makes it a versatile starting point for the synthesis of a wide range of other compounds.

Energetic Materials

The compound could potentially be used in the development of energetic materials. Nitrogen-rich compounds like this one often have a higher heat of formation, making them useful in this context .

Adsorption of Gallium

A novel adsorbent consisting of 4-amino-3-hydrazino-1,2,4-triazol-5-thiol-modified graphene oxide was successfully synthesized that exhibits a higher adsorption selectivity for Ga 3+ in vanadium slag processing residue (VSPR) solution with coexisting Sc 3+ and In 3+ . The compound might have similar properties.

Antitumor Activity

The compound could potentially have antitumor activity. Some compounds synthesized from 2-amino-benzimidazole showed significant antitumor activity against four cell lines . Given the structural similarity, the compound might also exhibit this property.

Environmental Protection

The compound could potentially be used in environmental protection efforts. For example, it could be used to selectively adsorb certain metals from waste streams, helping to prevent environmental pollution .

properties

IUPAC Name |

4-amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(8(12)3-7)5-18-10-15-14-4-9(17)16(10)13/h1-4H,5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFXKMCSPZYDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=CC(=O)N2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-3-((2,4-dichlorobenzyl)thio)-1,2,4-triazin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

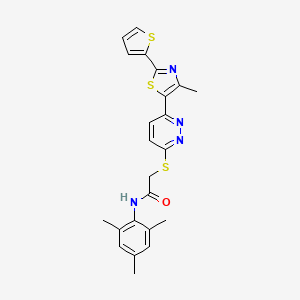

![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)

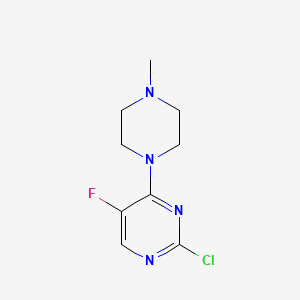

![3-benzyl-2-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B2638852.png)

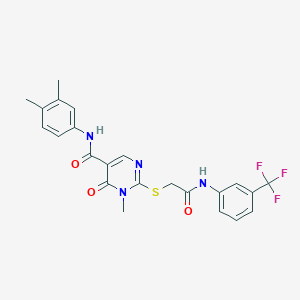

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2638858.png)

![(4-(Isopropylsulfonyl)phenyl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2638864.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide](/img/structure/B2638868.png)